(3S)-3-Hydroxy-beta-ionone
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Overview
Description
(3S)-3-Hydroxy-beta-ionone is a chemical compound known for its unique structure and properties It belongs to the class of ionones, which are cyclic terpenoids Ionones are significant in the fragrance industry due to their pleasant aroma, often described as floral or woody
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Hydroxy-beta-ionone typically involves several steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor, followed by hydroxylation at the 3-position. The reaction conditions often include the use of catalysts and specific solvents to achieve the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Hydroxy-beta-ionone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have investigated its role in biological systems, including its potential as a signaling molecule.
Medicine: Research has explored its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: It is used in the fragrance industry due to its pleasant aroma and stability.
Mechanism of Action
The mechanism by which (3S)-3-Hydroxy-beta-ionone exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the context and application.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Hydroxy-|B-ionone: Another ionone derivative with similar properties but different stereochemistry.
(3S)-3-Hydroxy-|C-ionone: A compound with a similar structure but different functional groups.
Uniqueness
(3S)-3-Hydroxy-beta-ionone is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties. Its unique aroma and stability make it particularly valuable in the fragrance industry.
Properties
IUPAC Name |
(E)-4-[(4S)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]but-3-en-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-9-7-11(15)8-13(3,4)12(9)6-5-10(2)14/h5-6,11,15H,7-8H2,1-4H3/b6-5+/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRZSVYKDDZRQY-QRGHLMKCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C[C@H](C1)O)(C)C)/C=C/C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445715 |
Source
|
Record name | (3S)-3-Hydroxy-|A-ionone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76739-82-7 |
Source
|
Record name | (3S)-3-Hydroxy-|A-ionone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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